
Ir(piq)3
描述
Ir(piq)3 is a useful research compound. Its molecular formula is C45H33IrN3+3 and its molecular weight is 808.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ir(piq)3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ir(piq)3 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 光物理性质和发光效率
- Ir(piq)3 和相关的铱配合物因其光物理性质和发光效率而受到研究。这些配合物,包括 Ir(piq)3,由于其有效的磷光和金属到配体的电荷转移 (MLCT) 激发态而展现出光物理应用中的巨大潜力,这些激发态有效地吸收光 (Rho 等人,2006).
2. 在发光二极管中的应用
- Ir(piq)3 衍生物已被用作聚芴的掺杂剂,以制造高性能红光发射磷光聚合物发光二极管 (LED)。这些 LED 表现出峰值效率,并且对纯红光发射有效,展示了该材料在显示技术领域的关联性 (Huang 等人,2007).
3. 在溶液和聚合物薄膜中的磷光衰变
- 对三环金属化的铱 (III) 配合物(包括 Ir(piq)3)在各种溶剂和聚合物薄膜中的研究揭示了其磷光衰变机制的见解。这些发现对于理解和提高此类材料在实际应用中的性能至关重要 (Deaton 等人,2010).
4. 光催化 CO2 还原
- Ir(piq)3 配合物已被用于光催化 CO2 还原,在可再生能源应用中显示出巨大的潜力。这些配合物的光物理性质,包括在可见光区域的强吸收和长寿命的激发态,使其适用于此类对环境有益的应用 (Kuramochi & Ishitani,2016).
5. 在有机发光二极管 (OLED) 中的应用
- Ir(piq)3 在高效红光发射磷光有机发光二极管 (PhOLED) 中的使用已得到广泛研究。这些研究突出了该配合物在 OLED 应用中的效率,尤其是在实现高发光和良好的色坐标方面 (Lepeltier 等人,2013).
6. 近红外 (NIR) 有机发光二极管
- Ir(piq)3 及其衍生物已被开发用于提高 OLED 中近红外 (NIR) 发射的外量子效率 (EQE)。这些材料提供了增强 NIR 发射材料辐射率和影响光电特性的见解 (Zhang 等人,2021).
属性
IUPAC Name |
iridium(3+);1-phenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDKFWRVDHWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33IrN3+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ir(piq)3 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7856069.png)
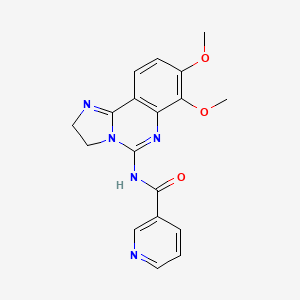
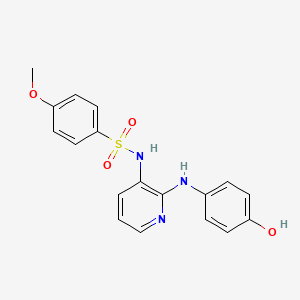

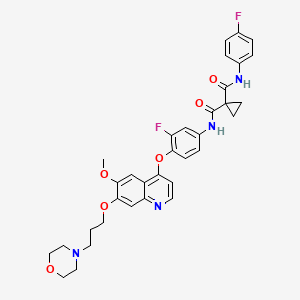
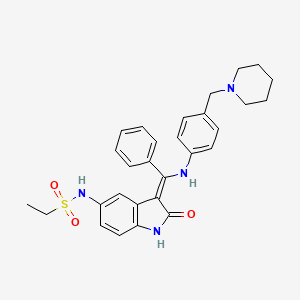


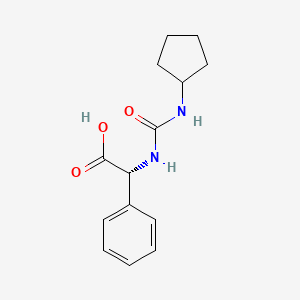
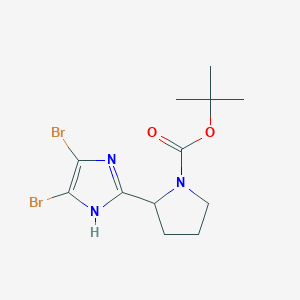
![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7856147.png)
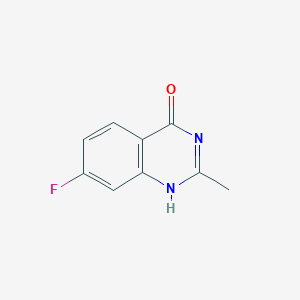
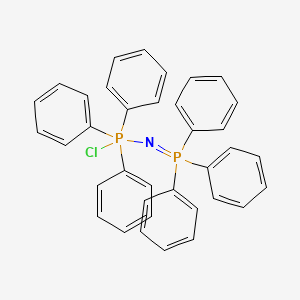
![(5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7856160.png)